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Introduction

4-Bromo-3-hydroxybenzamide is a substituted aromatic amide that holds potential as a
valuable building block and research chemical in the fields of medicinal chemistry and drug
discovery. Its structure, featuring a benzamide core with bromine and hydroxyl substitutions,
presents multiple points for chemical modification, making it an attractive scaffold for the
synthesis of diverse compound libraries. The benzamide moiety is a well-established
pharmacophore found in a wide array of clinically approved drugs, exhibiting activities ranging
from antipsychotic and antiemetic to anticancer and anti-inflammatory.[1] The presence of the
bromo and hydroxyl groups can further influence the compound's physicochemical properties,
such as lipophilicity and hydrogen bonding capacity, which are critical for its pharmacokinetic
and pharmacodynamic profiles. This guide provides an in-depth technical overview of 4-
Bromo-3-hydroxybenzamide, including its synthesis, characterization, potential research
applications, and safety considerations, to support its use in a research and development
setting.

Physicochemical Properties
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A summary of the known and predicted physicochemical properties of 4-Bromo-3-
hydroxybenzamide is provided in the table below. It is important to note that while some
properties are available from chemical suppliers and databases, experimental data for others,
such as melting point and pKa, are not readily found in the public domain.

Property Value Source

CAS Number 916213-59-7 BOC Sciences|[2]
Molecular Formula C7HeBrNO2 BOC Sciences[2?]
Molecular Weight 216.03 g/mol BOC Sciences[?]
Appearance White- to off-white solid ChemicalBook][3]

(predicted)

pKa (predicted) 7.83+£0.10 ChemicalBook[4]
XlogP (predicted) 1.4 PubChem[5]
Solubility Soluble in DMSO (predicted) TargetMol[6]

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for 4-Bromo-3-hydroxybenzamide is not
extensively documented, a reliable synthetic route can be devised based on established
methods for the conversion of carboxylic acids to primary amides. The most common approach
involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Proposed Synthesis Workflow
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Caption: Proposed synthesis and purification workflow for 4-Bromo-3-hydroxybenzamide.

Detailed Experimental Protocol: Synthesis of 4-Bromo-3-
hydroxybenzamide from 4-Bromo-3-hydroxybenzoic
acid

This protocol is a general procedure and may require optimization.[7]

Materials:

4-Bromo-3-hydroxybenzoic acid

Thionyl chloride (SOCI2)

Dichloromethane (DCM), anhydrous

Concentrated aqueous ammonia (28%)

Deionized water
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e Ethanol
¢ Anhydrous sodium sulfate (Naz2S0a)

o Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping
funnel, magnetic stirrer, heating mantle, ice bath, Buchner funnel, etc.)

Procedure:
Part 1: Formation of 4-Bromo-3-hydroxybenzoyl chloride

 In a fume hood, suspend 4-bromo-3-hydroxybenzoic acid (1.0 eq) in anhydrous
dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser.

e Cool the suspension to 0°C using an ice bath.
» Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension dropwise via a dropping funnel.

» After the addition is complete, remove the ice bath and allow the mixture to warm to room
temperature.

o Gently reflux the mixture for 2-3 hours, or until the reaction is complete (monitor by TLC,
observing the disappearance of the starting material).

» Allow the reaction mixture to cool to room temperature.

o Carefully remove the excess thionyl chloride and DCM under reduced pressure using a
rotary evaporator. This will yield the crude 4-bromo-3-hydroxybenzoyl chloride, which can be
used in the next step without further purification.

Part 2: Amidation

o Dissolve the crude 4-bromo-3-hydroxybenzoyl chloride in a suitable anhydrous solvent like
DCM or THF in a clean flask and cool to 0°C in an ice bath.

» In a separate beaker, cool concentrated agueous ammonia (excess, €e.g., 10 eq) in an ice
bath.
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e Slowly add the cold aqueous ammonia to the stirred solution of the acyl chloride. Maintain
the temperature at 0°C during the addition. A precipitate of 4-Bromo-3-hydroxybenzamide
should form.

o Continue stirring the mixture at 0°C for 30 minutes, then allow it to warm to room
temperature and stir for an additional 1-2 hours.

Part 3: Work-up and Purification
o Collect the precipitated solid by vacuum filtration using a Buchner funnel.
e Wash the solid with cold deionized water to remove any ammonium salts.

e The crude product can be purified by recrystallization.[7] Suitable solvents for
recrystallization of benzamides include hot water or ethanol.[8] Dissolve the crude solid in a
minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed
by further cooling in an ice bath to induce crystallization.

o Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,
and dry in a vacuum oven.

Analytical Characterization

As of the writing of this guide, experimental spectroscopic data for 4-Bromo-3-
hydroxybenzamide is not readily available in peer-reviewed literature. Therefore, the following
characterization is based on predicted data and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR (Predicted): The *H NMR spectrum is expected to show distinct signals for the
aromatic protons and the amide and hydroxyl protons. The three aromatic protons will likely
appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range
of & 6.8-7.8 ppm. The exact chemical shifts and coupling constants will depend on the
electronic effects of the bromo, hydroxyl, and amide groups. The two amide protons (-
CONHg2) are expected to appear as a broad singlet, typically in the range of 4 7.5-8.5 ppm.
The hydroxyl proton (-OH) will also likely be a broad singlet, with a chemical shift that can
vary depending on the solvent and concentration.
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e 13C NMR (Predicted): The *3C NMR spectrum should display seven distinct carbon signals.
The carbonyl carbon of the amide is expected to be the most downfield signal, likely in the
range of & 165-170 ppm. The aromatic carbons will appear in the typical range of & 110-160
ppm. The carbon attached to the hydroxyl group will be shifted downfield, while the carbon
attached to the bromine atom will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional
groups present in the molecule:

O-H stretch: A broad band in the region of 3200-3600 cm~?* corresponding to the hydroxyl
group.

e N-H stretch: Two medium to sharp bands in the region of 3100-3500 cm~! corresponding to
the symmetric and asymmetric stretching of the primary amide.

e C=0 stretch: A strong, sharp band around 1640-1680 cm~* for the amide carbony! group.
e C-N stretch: A band in the region of 1350-1450 cm~1.
o Aromatic C=C stretches: Multiple bands in the 1400-1600 cm~1 region.

e C-Br stretch: A band in the lower frequency region, typically 500-650 cm~1.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M*) and a characteristic M+2
peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due
to the natural isotopic abundance of 7°Br and 81Br). The predicted monoisotopic mass is
214.95819 Da.[5] Fragmentation patterns would likely involve the loss of the amide group
(CONHz) and other characteristic fragmentations of the aromatic ring.

Potential Research Applications and Mechanism of
Action
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While specific biological data for 4-Bromo-3-hydroxybenzamide is limited, the broader class
of substituted benzamides and specifically brominated benzamides have shown significant
potential in drug discovery.

As a Scaffold for Kinase Inhibitors in Oncology

A compelling area of investigation for 4-Bromo-3-hydroxybenzamide is in the development of
kinase inhibitors for cancer therapy. For instance, a series of 4-bromo-N-(3,5-
dimethoxyphenyl)benzamide derivatives have been identified as novel and potent inhibitors of
Fibroblast Growth Factor Receptor 1 (FGFR1).[9] FGFRL1 is a receptor tyrosine kinase that,
when aberrantly activated, can drive the proliferation and survival of cancer cells in various
malignancies, including non-small cell lung cancer (NSCLC).[9]

The study on these FGFRL1 inhibitors provides a valuable roadmap for evaluating 4-Bromo-3-
hydroxybenzamide and its derivatives:

o Targeted Cell Lines: Screening against NSCLC cell lines with known FGFR1 amplification
(e.g., NCI-H520, NCI-H1581) would be a logical first step.

» Biological Assays:

o Cell Proliferation Assays (e.g., MTT assay): To determine the cytotoxic or cytostatic effects
of the compound on cancer cells.

o Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest at a specific
phase (e.g., G2/M).

o Apoptosis Assays: To determine if the compound induces programmed cell death.

o Western Blotting: To probe the inhibition of the FGFR1 signaling pathway by examining the
phosphorylation status of FGFR1 and its downstream effectors like PLCy1l and ERK.[9]

e Molecular Docking: In silico studies can be used to predict the binding mode of 4-Bromo-3-
hydroxybenzamide within the ATP-binding pocket of FGFR1, providing insights into the
structure-activity relationship and guiding further optimization of the scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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